molecular formula C11H9FN2O2 B1478437 1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1904612-90-3

1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B1478437
CAS No.: 1904612-90-3
M. Wt: 220.2 g/mol
InChI Key: ILSYBPYRNDDTKI-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This compound belongs to the 1,4-dihydropyrazine-2,3-dione class of heterocycles, a scaffold recognized for its diverse biological activities. Current scientific literature indicates that closely related 1,4-dihydropyrazinedione derivatives are being investigated as covalent inhibitors of KRAS, a high-value target in oncology for treating various cancers . Furthermore, structurally similar substituted dihydropyrazinediones have been described as modulators of the NMDA receptor, suggesting potential research applications in the central nervous system, including conditions like schizophrenia and neuropathic pain . The incorporation of the 3-fluorobenzyl moiety is a strategic feature in drug design, as fluorine and fluorinated groups are widely used as bioisosteres to fine-tune a molecule's properties, including its potency, metabolic stability, and membrane permeability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-13-10(15)11(14)16/h1-6H,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSYBPYRNDDTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a dihydropyrazine core with a fluorobenzyl substituent. The presence of the fluorine atom typically enhances lipophilicity and may influence interactions with biological targets. Its molecular formula is C11H10FN2O2C_{11}H_{10}FN_2O_2, with a molecular weight of approximately 220.21 g/mol.

Property Value
Molecular FormulaC11H10FN2O2C_{11}H_{10}FN_2O_2
Molecular Weight220.21 g/mol
PurityTypically >95%

Synthesis Methods

The synthesis of this compound generally involves:

  • Starting Materials : Utilizing commercially available fluorobenzyl bromides and dihydropyrazine precursors.
  • Reaction Conditions : Key steps include nucleophilic substitution reactions followed by cyclization and oxidation processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative activity against breast and lung cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), which is relevant in neurodegenerative diseases. Inhibitors of MAO-B have been linked to potential therapeutic effects in conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of related dihydropyrazines on various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range against cancer cells, suggesting potential for development as anticancer agents .

Case Study 2: Enzyme Inhibition

In a comparative study of several fluorinated compounds, it was found that derivatives of dihydropyrazines demonstrated potent inhibition of MAO-B with IC50 values ranging from 0.013 µM to 0.039 µM. This suggests that structural modifications can significantly enhance inhibitory potency against MAO-B .

The proposed mechanism of action for this compound involves:

  • Binding Interactions : The compound likely interacts with specific active sites on target enzymes or receptors, leading to inhibition or modulation of their activity.
  • Hydrogen Bonding : Structural analysis indicates potential for multiple hydrogen bonding interactions with target proteins, enhancing binding affinity and selectivity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound Name Structural Features Biological Activity
1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dioneSimilar core structure; different substitutionAnticancer properties; MAO inhibition
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleFluorophenyl and naphthalene substitutionsPotential anticancer activity
FlunarizineCalcium antagonist; fluorophenyl groupUsed clinically for migraine prophylaxis

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the dihydropyrazine-dione core critically influence physicochemical and biological properties:

Compound Name Substituent Position & Group Key Structural Features Impact on Properties
1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione 1-position: 3-fluorobenzyl Fluorine enhances hydrophobicity and electronic effects Potential for improved target binding via dipole interactions
5-((3,4-Difluorobenzyl)thio)-1,4-dihydropyrazine-2,3-dione 5-position: thioether with 3,4-difluorobenzyl Sulfur linkage increases polarity May alter solubility and metabolic stability
5-Chloro-6-(4-(trifluoromethyl)phenethyl)-1,4-dihydropyrazine-2,3-dione 5- and 6-positions: Cl and CF₃-phenethyl Electron-withdrawing groups (Cl, CF₃) Enhanced electrophilicity; potential for covalent binding
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione 1-position: 2-methylbenzyl Methyl group lacks fluorine’s electronegativity Reduced dipole interactions compared to fluoro analogs

Key Observations :

  • Fluorine at the meta position (3-fluorobenzyl) may optimize steric and electronic interactions compared to ortho or para isomers.
  • Thioether-linked analogs (e.g., compound 37) exhibit distinct solubility profiles due to sulfur’s polarizability .

Insights :

  • Trifluoromethyl (CF₃) and thioether groups enhance DAO inhibition potency, likely through hydrophobic and π-stacking interactions .
  • Fluorobenzyl derivatives may exhibit unique binding modes due to fluorine’s ability to participate in hydrogen-bonding networks .

Spectroscopic and Physicochemical Properties

¹H NMR and MS Data Comparison :

Compound ¹H NMR Shifts (DMSO, δ ppm) Molecular Formula Molecular Weight
This compound Not reported (predicted aromatic peaks: ~7.2–7.4) C₁₁H₈FN₂O₂ 234.19
5-((3,4-Difluorobenzyl)thio)-1,4-dihydropyrazine-2,3-dione δ 11.32 (NH), 7.33–7.21 (m, 2H), 6.97–6.94 (m, 1H) C₁₁H₈F₂N₂O₂S 298.26
5-Chloro-6-(4-(trifluoromethyl)phenethyl)-1,4-dihydropyrazine-2,3-dione δ 12.01 (NH), 7.67 (d, J=8.0 Hz, 2H) C₁₄H₉ClF₃N₂O₂ 341.68

Notes:

  • Downfield NH peaks (~11–12 ppm) are characteristic of dihydropyrazine-dione NH protons .
  • Aromatic proton multiplicity reflects substituent patterns (e.g., difluorobenzyl vs. trifluoromethylphenethyl) .

Preparation Methods

Table 1: Key Reaction Conditions for Phenacyl Arylamine Condensation

Step Reagents/Conditions Outcome
N-phenacylarylamine formation Arylamine + phenacyl bromide, phase-transfer catalyst Intermediate formation
Diphenacyl derivative synthesis N-phenacylarylamine + phenacyl bromide N,N-diphenacyl derivative
Condensation Diphenacyl derivative + arylamine 1,4-Dihydropyrazine formation
Cyclization Heating or Lewis acid catalysis Stable dihydropyrazine product

Preparation via Catalytic Asymmetric Synthesis Using Ugi Adducts and Tsuji–Trost Cyclization

A more modern and enantioselective approach involves the use of multicomponent Ugi reactions followed by palladium-catalyzed intramolecular cyclization (Tsuji–Trost reaction) to form diketopiperazines, including dihydropyrazine-2,3-dione derivatives.

Synthesis of Ugi Precursors

  • The Ugi reaction combines an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid to form a peptidic adduct.
  • For 1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, the 3-fluorobenzyl amine or related derivatives are used as the amine component.
  • The reaction is typically carried out at room temperature with stirring for 24 hours, followed by purification via silica gel chromatography.

Tsuji–Trost Cyclization

  • The key step is the palladium-catalyzed intramolecular allylic substitution (Tsuji–Trost reaction) of the Ugi adduct.
  • Catalysts such as Pd2(dba)3 combined with chiral ligands (e.g., L4) in dioxane solvent are used.
  • The reaction is performed at room temperature or slightly elevated temperature, often overnight.
  • This step affords the diketopiperazine ring system with high yield and enantioselectivity.

Table 2: Conditions for Tsuji–Trost Cyclization of Ugi Adducts

Parameter Details
Catalyst Pd2(dba)3 (5 mol%)
Ligand Chiral ligand L4 (20 mol%)
Solvent Dioxane
Temperature Room temperature (rt) or 50 °C (racemic)
Reaction Time Overnight (typically 12-16 hours)
Purification Silica gel column chromatography
Yield High (exact yields vary by substrate)
Enantioselectivity High for chiral ligand catalysis

This methodology is advantageous for its modularity, stereocontrol, and ability to incorporate diverse substituents such as the 3-fluorobenzyl group.

Comparative Analysis of Preparation Methods

Feature Phenacyl Arylamine Condensation Ugi/Tsuji–Trost Cyclization
Starting Materials Arylamines, phenacyl bromide Amines, aldehydes, isocyanides, acids (Ugi)
Reaction Type Condensation and cyclization Multicomponent reaction + Pd-catalyzed cyclization
Stereocontrol Limited High (enantioselective with chiral ligands)
Reaction Conditions Heating or Lewis acid catalysis Mild, room temperature or moderate heating
Yield Moderate High
Purification Chromatography Chromatography
Scalability Moderate Good, adaptable to diverse substrates
Suitability for Fluorobenzyl Substituent Good, via selection of arylamine Excellent, via amine component in Ugi reaction

Research Findings and Notes

  • The phenacyl condensation route is classical and well-established for dihydropyrazine derivatives but may require optimization for fluorinated substituents to achieve better yields and stability.
  • The Ugi/Tsuji–Trost method offers a modern, versatile, and enantioselective route, allowing for precise incorporation of 3-fluorobenzyl groups and other functional moieties with high efficiency.
  • The choice of ligand and catalyst loading in the Tsuji–Trost reaction critically affects the enantioselectivity and yield.
  • Both methods require purification by silica gel chromatography, and reaction monitoring by TLC or other analytical techniques is standard.

Q & A

Basic: What are the key synthetic pathways for 1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, and how can cyclization conditions influence yield?

Answer:
The compound is synthesized via cyclization of intermediates under controlled conditions. For example, in related dihydropyrazinediones, cyclization of N-(2,2-diethoxyethyl)-N′-alkyl oxalamides (e.g., 19c ) using concentrated HCl yields the dihydropyrazine-2,3-dione core. Subsequent hydrogenation with palladium catalysts (e.g., 20c → 21c ) can reduce the double bond to form piperazine-2,3-dione derivatives . For fluorinated analogs like 1-(3-fluorobenzyl) derivatives, introducing the fluorobenzyl group likely occurs via nucleophilic substitution or reductive alkylation. Key variables include solvent choice (DMSO for cyclization), temperature (reflux in ethanol), and catalyst selection (Pd for hydrogenation). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., fluorobenzyl CH2_2 at ~δ 4.5 ppm, carbonyl signals at ~δ 160-170 ppm) and diastereomer differentiation .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+^+ peak) and purity (≥95% by LC-MS at 254 nm) .
  • ATR-IR : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .
  • X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .

Intermediate: How can fluorobenzyl-substituted dihydropyrazinediones be derivatized for structure-activity relationship (SAR) studies?

Answer:

  • Click Chemistry : Azide-alkyne cycloaddition (e.g., CuSO4_4/sodium ascorbate) introduces triazole moieties to the piperazine core, enabling modulation of steric/electronic properties .
  • Borylation : Palladium-catalyzed reactions with bis(pinacolato)diboron install boronic ester groups for Suzuki-Miyaura coupling, expanding aryl/heteroaryl diversity .
  • Reductive Alkylation : Substitutes the fluorobenzyl group with other alkyl/aryl amines to explore lipophilicity (ClogP) and bioavailability .

Advanced: How does protonation of the dihydropyrazinedione moiety influence biological activity (e.g., G-quadruplex binding)?

Answer:
The dihydropyrazinedione ring exhibits pH-dependent protonation (pKa ~6.9). At pH <6.0, protonation enhances electrostatic interactions with negatively charged G-quadruplex DNA, as shown in FRET melting assays and CD spectroscopy. This increases binding affinity and cytotoxicity (e.g., EC50_{50} = 300 nM in HT29 colon cancer cells). Researchers must adjust buffer pH during assays to mimic physiological (pH 7.4) vs. acidic (e.g., tumor microenvironment) conditions .

Advanced: How to resolve contradictions in SAR data for fluorinated dihydropyrazinediones?

Answer:
Conflicting SAR often arises from substituent positioning (e.g., 3-fluorobenzyl vs. 2-fluorobenzyl) or assay variability. Mitigation strategies include:

  • Systematic Analog Synthesis : Compare 3-fluoro, 4-fluoro, and non-fluorinated derivatives under identical conditions .
  • Computational Modeling : Docking studies (e.g., molecular dynamics) predict steric/electronic effects on target binding .
  • Dose-Response Curves : Validate potency differences using EC50_{50}/IC50_{50} values across multiple cell lines (e.g., A549 vs. HT29) .

Advanced: What methodologies enable enantioselective synthesis of chiral dihydropyrazinediones?

Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-benzyl amines) to control stereochemistry during cyclization .
  • Asymmetric Catalysis : Employ chiral palladium catalysts for hydrogenation steps to achieve >80% enantiomeric excess (ee) .
  • CSP-HPLC : Analyze enantiopurity using chiral stationary phases (e.g., retention time differentiation) and confirm via optical rotation (e.g., α = +9.6° for 3m) .

Advanced: How to evaluate the impact of fluorination on metabolic stability and pharmacokinetics?

Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Fluorination often reduces metabolic clearance by blocking CYP450 oxidation sites .
  • LogP Measurements : Compare ClogP (computational) vs. experimental Rf values (TLC) to assess lipophilicity changes. Fluorinated analogs typically show higher LogP, enhancing membrane permeability .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound), critical for dose optimization .

Advanced: What experimental designs are optimal for probing pH-dependent fluorescence in dihydropyrazinediones?

Answer:

  • Fluorescence Quenching Assays : Titrate pH from 5.0–8.0 and monitor emission intensity (λex_{ex} = 350 nm, λem_{em} = 450 nm). Protonation at pH 6.9 quenches fluorescence, correlating with electronic structure changes .
  • Time-Resolved Spectroscopy : Measure fluorescence lifetime decay to distinguish static vs. dynamic quenching mechanisms .
  • Cell Imaging : Use confocal microscopy (pH-sensitive dyes) to track intracellular localization and pH effects in live cells .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione

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